Cas no 392237-08-0 (4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide)

4-Methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide is a specialized sulfamoylbenzamide derivative with a thiazole core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2,4,6-trimethylphenyl group and a methyl(phenyl)sulfamoyl moiety, enhancing its potential as a bioactive scaffold. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and stability, making it suitable for further derivatization or screening in drug discovery. Its unique molecular architecture may confer selectivity in targeting specific biological pathways, particularly in enzyme inhibition or receptor modulation. This compound is primarily utilized in preclinical research for the development of novel therapeutic agents.
4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide structure
392237-08-0 structure
Product name:4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:392237-08-0
MF:C26H25N3O3S2
MW:491.625003576279
CID:6285275
PubChem ID:2331064

4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide
    • 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
    • 392237-08-0
    • Z29053079
    • F0301-0270
    • N-(4-mesitylthiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • AB00667192-01
    • Oprea1_817791
    • AKOS001034592
    • Inchi: 1S/C26H25N3O3S2/c1-17-14-18(2)24(19(3)15-17)23-16-33-26(27-23)28-25(30)20-10-12-22(13-11-20)34(31,32)29(4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,27,28,30)
    • InChI Key: OJSPMJSCZJGYSA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C(C)=CC(C)=CC=2C)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 491.13373402g/mol
  • Monoisotopic Mass: 491.13373402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 776
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 116Ų

4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0301-0270-1mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
1mg
$54.0 2023-08-18
Life Chemicals
F0301-0270-5mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
5mg
$69.0 2023-08-18
Life Chemicals
F0301-0270-30mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
30mg
$119.0 2023-08-18
Life Chemicals
F0301-0270-100mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
100mg
$248.0 2023-08-18
Life Chemicals
F0301-0270-2mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
2mg
$59.0 2023-08-18
Life Chemicals
F0301-0270-10mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
10mg
$79.0 2023-08-18
Life Chemicals
F0301-0270-2μmol
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
2μmol
$57.0 2023-08-18
Life Chemicals
F0301-0270-4mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
4mg
$66.0 2023-08-18
Life Chemicals
F0301-0270-25mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
25mg
$109.0 2023-08-18
Life Chemicals
F0301-0270-75mg
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
392237-08-0 90%+
75mg
$208.0 2023-08-18

Additional information on 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide

Professional Introduction to 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 392237-08-0)

4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 392237-08-0, represents a confluence of advanced chemical synthesis and medicinal chemistry principles. Its molecular structure incorporates several key motifs that are of particular interest to researchers exploring novel therapeutic agents.

The core structure of this compound consists of a benzamide moiety linked to a thiazole ring, further functionalized with a sulfamoyl group and substituted aromatic rings. The presence of 4-methyl(phenyl)sulfamoyl and N-4-(2,4,6-trimethylphenyl) groups introduces specific electronic and steric properties that can influence its interactions with biological targets. These features make it a promising candidate for further investigation in drug discovery pipelines.

In recent years, there has been growing interest in thiazole derivatives due to their diverse biological activities. Thiazole rings are known to be present in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a thiazole ring into the benzamide scaffold of 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide may confer additional pharmacological properties that could enhance its therapeutic potential.

The sulfamoyl group (sulfamoyl) is another critical feature of this compound. Sulfonamides are a class of compounds that have been widely used in medicine for their antimicrobial and anti-inflammatory properties. The sulfamoyl moiety in this molecule could potentially interact with biological targets in a manner similar to known sulfonamide drugs, although the specific activity would depend on the overall molecular configuration.

The substitution pattern on the aromatic rings further fine-tunes the chemical properties of 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide. The presence of three methyl groups at the 2, 4, and 6 positions on one of the phenyl rings (2,4,6-trimethylphenyl) creates a highly lipophilic environment around the molecule. This lipophilicity can influence solubility and membrane permeability characteristics, which are crucial factors in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide with greater accuracy. Molecular docking studies have shown that this compound may interact with various enzymes and receptors involved in inflammatory pathways. These interactions could make it a valuable tool for developing new treatments for conditions such as arthritis and other inflammatory disorders.

In addition to its potential therapeutic applications, 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-ylbenzamide also represents an important example of how structural modifications can influence molecular behavior. By carefully adjusting the substitution patterns and functional groups on the core scaffold, chemists can tailor the properties of a compound to optimize its biological activity. This underscores the importance of rational drug design in developing effective new medicines.

The synthesis of such complex molecules often presents significant challenges due to their intricate structures. However, modern synthetic methodologies have made it possible to construct these molecules with high precision and yield. Techniques such as multi-step organic synthesis combined with advanced purification methods allow researchers to access these compounds in sufficient quantities for further study.

The field of medicinal chemistry continues to evolve rapidly, with new discoveries being made at an unprecedented pace. Compounds like 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-y! ben zamide exemplify the cutting-edge research being conducted in this area。 By leveraging both experimental and computational approaches, scientists are uncovering new opportunities for developing innovative therapeutic strategies.

In conclusion, 4-methyl(phenyl)sulfamoyl-N-4-(2,4,6-trimethylpheny l)-1,3-thiazol -2-y! ben zamide is a fascinating compound with numerous potential applications in pharmaceutical research。 Its unique structural features, including the presence of thiazole and sulfamoyl moieties, make it an attractive candidate for further investigation。 As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in the development of new medicines.

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